4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

CAS No.: 1316831-46-5

Cat. No.: VC2949691

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316831-46-5 |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl N-(4-aminooxan-3-yl)carbamate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |

| Standard InChI Key | FEECMUCDEXAFQK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1COCCC1N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1COCCC1N |

Introduction

Chemical Structure and Properties

Structural Characteristics

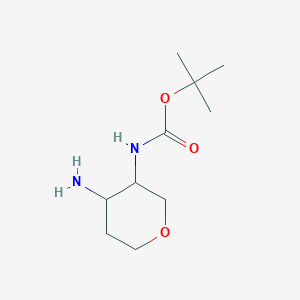

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran features a six-membered tetrahydropyran ring with an oxygen atom at position 1. The compound contains two amino groups: a free amino group at position 4 and a Boc-protected amino group at position 3. The Boc (tert-butyloxycarbonyl) protecting group consists of a tert-butyl ester of carbamic acid, which serves to protect the reactivity of one amino group while allowing selective chemistry at the unprotected amino site. This structural arrangement creates a molecule with distinct reactivity patterns and stereochemical characteristics that make it valuable in organic synthesis applications.

Physical and Chemical Properties

The compound exists as a solid at room temperature with defined chemical identifiers that facilitate its cataloging and research applications. The official IUPAC name is tert-butyl N-(4-aminooxan-3-yl)carbamate, reflecting its core structure and functional groups. With a molecular weight of 216.28 g/mol and a molecular formula of C10H20N2O3, this compound sits in the medium molecular weight range common for synthetic building blocks. The presence of two nitrogen atoms and three oxygen atoms contributes to its hydrogen bonding capabilities, which influence its solubility profile and interactions with biological systems.

Chemical Identifiers and Data

The following table summarizes the key identifiers and properties of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran:

| Property | Value |

|---|---|

| CAS Number | 1316831-46-5 |

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl N-(4-aminooxan-3-yl)carbamate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |

| Standard InChIKey | FEECMUCDEXAFQK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1COCCC1N |

| PubChem Compound ID | 67358613 |

The structural identifiers, particularly the SMILES notation and InChI string, provide a standardized representation of the molecular structure that can be used in computational chemistry and database searches.

Synthesis and Preparation

Synthetic Strategies

Applications in Organic Synthesis

Pharmaceutical Applications

In pharmaceutical research, 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran can be incorporated into larger molecular structures with potential therapeutic activity. The tetrahydropyran ring can contribute to the bioactivity of the final compounds or serve as a scaffold for appending pharmacophoric groups. Compounds containing the tetrahydropyran motif have shown various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the Boc-protected amino group allows for controlled deprotection under acidic conditions, enabling further derivatization at that position in later synthetic stages.

Peptide Chemistry Applications

The Boc-protected amino functionality makes this compound compatible with peptide synthesis methodologies. In peptide chemistry, Boc protection is a well-established strategy for controlling the reactivity of amino groups during coupling reactions. 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran can be incorporated into peptide sequences to introduce the tetrahydropyran scaffold, potentially altering the conformational properties and biological activities of the resulting peptides. This application is particularly relevant in the development of peptidomimetics, which are peptide-like molecules designed to mimic the biological activity of natural peptides while offering improved pharmacological properties.

Structure-Activity Relationships

Functional Group Accessibility

The differential protection of the amino groups in 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran creates distinct reactivity profiles. The free amino group at position 4 is available for immediate reactions such as acylation, reductive amination, or nucleophilic substitution. Conversely, the Boc-protected amino group at position 3 remains latent until deprotection is desired, typically accomplished using trifluoroacetic acid (TFA) or HCl in organic solvents. This orthogonal reactivity pattern allows for sequential modification of the molecule in controlled synthetic sequences, making it a versatile building block in complex molecule synthesis.

Related Compounds

Functional Variations

Functional variations of the core structure include compounds with different oxidation states or functional group interconversions. These might include compounds where one or both amino groups have been converted to other nitrogen-containing functionalities (amides, carbamates, ureas), or where additional functional groups have been introduced onto the tetrahydropyran scaffold. For instance, (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 711017-85-5) represents a related structure with a carboxylic acid functionality and a different substitution pattern.

Comparison with Similar Compounds

The following table compares 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran | 1316831-46-5 | C10H20N2O3 | 216.28 | Reference compound |

| 2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | 182287-51-0 | C13H23NO5 | 273.33 | Contains propanoic acid side chain; different substitution pattern |

| (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid | 711017-85-5 | C12H21NO5 | 259.30 | Contains acetic acid group; stereodefined S-configuration |

| 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol | 783303-73-1 | C6H13NO2 | 131.17 | Contains hydroxyl group; aminomethyl instead of direct amino substitution |

This comparison highlights the structural diversity among tetrahydropyran derivatives with amino and Boc-protected functionalities, illustrating the range of related compounds that share similar structural elements but differ in their specific substitution patterns and functional groups .

Research Findings and Future Directions

Current Research Status

Current research involving 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran primarily centers on its application as a synthetic building block in the development of more complex molecules with potential biological activity. The compound's unique structural features make it valuable in medicinal chemistry efforts aimed at creating novel chemical entities. While specific research findings directly related to this compound may be limited in the published literature, its structural class suggests potential utility in various synthetic programs targeting compounds with pharmacological properties.

Future Research Directions

Future research involving 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran might focus on expanding its synthetic applications and exploring the biological activities of derivatives. Potential directions include:

-

Development of more efficient synthetic routes to access the compound and structurally related analogs

-

Systematic modification of the core structure to establish structure-activity relationships in biological systems

-

Investigation of the compound's potential as a scaffold in fragment-based drug discovery approaches

-

Computational studies to predict the conformational preferences and potential binding modes of derivatives with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume